molecular formula C5H10N2O3 B232069 Pyrroliphene CAS No. 15686-97-2

Pyrroliphene

Cat. No. B232069
CAS RN: 15686-97-2
M. Wt: 351.5 g/mol
InChI Key: XPSOFSIDLMRECY-UHFFFAOYSA-N
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Description

Pyrroliphene is a chemical compound . It is also known as (+)-α-Benzyl-β-methyl-α-phenyl-1-pyrrolidinepropanol acetate (ester) . It contains a total of 57 bonds, including 28 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .


Synthesis Analysis

The synthesis of pyrrolidine-based compounds like Pyrroliphene involves various methods. One method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols . The synthesis of pyrrolidines can also be achieved through the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Molecular Structure Analysis

The molecular structure of Pyrroliphene is complex. It includes a pyrrolidine ring, which is a five-membered ring containing nitrogen . The structure also includes various other functional groups, such as esters and amines .


Chemical Reactions Analysis

Pyrrolidine-based compounds like Pyrroliphene can undergo various chemical reactions. For example, they can participate in organocatalytic reactions for the construction of pyrroles . They can also undergo reactions with organic dyes due to the similarity in their conjugated molecular structures .

Scientific Research Applications

  • Synthesis and Multicomponent Reactions : Pyrrole is crucial in many branches of science, including biology and materials science. Advances in synthesizing pyrrole derivatives through multicomponent reactions have been notable for their efficiency and environmental benefits (Estévez, Villacampa, & Menéndez, 2014).

  • Biosensor Applications : Polypyrrole and its derivatives have been explored for biosensor applications. However, studies have shown that poly(pyrrole) may be less stable compared to other polymers like poly(3,4-ethylenedioxythiophene) (Kros, Sommerdijk, & Nolte, 2005).

  • Biological Activity and Drug Development : Pyrrole-containing compounds exhibit a range of biological activities. They serve as scaffolds for developing drugs with various therapeutic properties, including antipsychotic, anticancer, and antibacterial activities (Bhardwaj, Gumber, Abbot, Dhiman, & Sharma, 2015).

  • Pharmaceuticals and Optoelectronic Materials : Pyrrole is significant in pharmaceuticals and optoelectronic materials. The development of synthetic methods for pyrrole compounds is driven by their application in these industries (Khajuria, Dham, & Kapoor, 2016).

  • Stability in Electrochemical Applications : Research on the stability of polypyrrole in electrochemical applications, particularly for biosensors, has been conducted. Stability is a crucial factor for the practical application of these materials (Yamato, Ohwa, & Wernet, 1995).

  • Anti-Inflammatory Activity : Pyrrole derivatives have been synthesized and shown to possess anti-inflammatory activity. This demonstrates the therapeutic potential of pyrrole-based compounds in medicine (Dholakia, 2023).

  • Complexation Properties and Supramolecular Chemistry : Pyrrole derivatives like calix[4]pyrroles are known for their ability to bind anions and ion pairs, playing a significant role in supramolecular chemistry and applications in ion recognition and sensing (Lai, Zhao, Sessler, & He, 2020).

  • Immunosuppressive Properties : Certain pyrrole derivatives, such as prodigiosins, exhibit immunosuppressive properties with potential applications in medicinal chemistry (D'Alessio, Bargiotti, Carlini, Colotta, Ferrari, Gnocchi, Isetta, Mongelli, Motta, Rossi, Rossi, Tibolla, & Vanotti, 2000).

  • Environmental Applications : Pyrrole-based polymers have been used in environmental applications, such as the solid-phase extraction of phenolic compounds from water, demonstrating their utility in environmental monitoring and cleanup (Bagheri, Mohammadi, & Salemi, 2004).

properties

IUPAC Name

(3-methyl-1,2-diphenyl-4-pyrrolidin-1-ylbutan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-19(18-24-15-9-10-16-24)23(26-20(2)25,22-13-7-4-8-14-22)17-21-11-5-3-6-12-21/h3-8,11-14,19H,9-10,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSOFSIDLMRECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935549
Record name 3-Methyl-1,2-diphenyl-4-(pyrrolidin-1-yl)butan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15686-97-2
Record name Pyrrolifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1,2-diphenyl-4-(pyrrolidin-1-yl)butan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40935549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRROLIPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q0WA2589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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